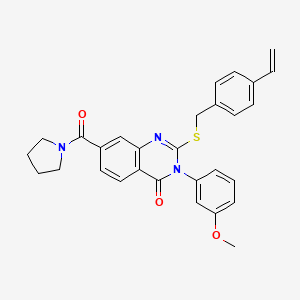

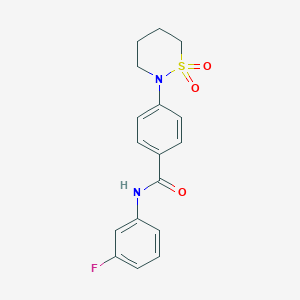

![molecular formula C13H15N3OS B2544614 3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane CAS No. 2202047-22-9](/img/structure/B2544614.png)

3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a novel, potent, and selective cell division cycle 7 (Cdc7) inhibitor . It’s a thieno[2,3-d]pyrimidinone analogue showing time-dependent Cdc7 kinase inhibition and slow dissociation kinetics .

Synthesis Analysis

The synthesis of this compound involves a multi-step sequence including key steps such as the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis

The molecular structure of this compound is based on a thieno[2,3-d]pyrimidinone core, which is a structural analogue of biogenic purines . This core is further functionalized with a quinuclidine moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . These reactions are part of a multi-step sequence that leads to the formation of the final compound .Scientific Research Applications

Selective Inhibitors of Cancer Cell Growth

Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and tested in vitro for their ability to inhibit cancer cell growth . These compounds have shown potential as selective inhibitors of cancer cell growth, with some compounds demonstrating significant anti-proliferative effects against various cancer cell lines .

Anticancer Activity

Thieno[2,3-d]pyrimidin-4(3H)-ones have been evaluated for their anticancer activity . Some compounds have shown remarkable anticancer activity, with one compound demonstrating cytotoxic activity on almost all tested cancer cell lines .

Treatment of Hepatocellular Carcinoma

Some derivatives of Thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated significant activity against HepG-2 cell lines, a type of liver cancer .

Treatment of Breast Cancer

Thieno[2,3-d]pyrimidin-4(3H)-ones have also shown potential in the treatment of breast cancer. Some compounds have demonstrated significant activity against MCF-7 cell lines, a type of breast cancer .

Probing the Mycobacterial Oxidative Phosphorylation Pathway

Thieno[3,2-d]pyrimidin-4-amine derivatives can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway . This could potentially lead to new treatments for diseases caused by mycobacteria, such as tuberculosis.

Structure-Activity Relationship Studies

The structure-activity relationships of Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied . These studies can help in the optimization of the structure of these compounds and the creation of more selective and active anticancer agents .

Mechanism of Action

properties

IUPAC Name |

4-(1-azabicyclo[2.2.2]octan-3-yloxy)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-4-16-5-2-9(1)11(7-16)17-12-10-3-6-18-13(10)15-8-14-12/h3,6,8-9,11H,1-2,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIOEFSFNNMXQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

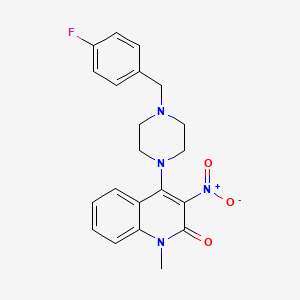

![2-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2544531.png)

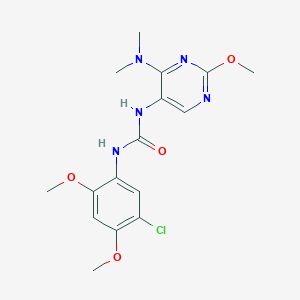

![(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2544539.png)

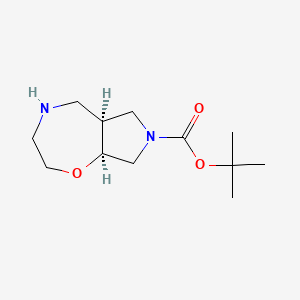

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2544542.png)

![N-(benzo[d]thiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2544546.png)

![N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide](/img/structure/B2544550.png)

![2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2544554.png)